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Compound of Interest

Compound Name: 5-Methyl-3,4-diphenylisoxazole

Cat. No.: B1353969 Get Quote

Introduction: 5-Methyl-3,4-diphenylisoxazole is a heterocyclic compound that has garnered

significant attention in the field of organic synthesis, primarily for its role as a key intermediate

in the preparation of diarylisoxazole-based pharmaceuticals. Its rigid structure and the

presence of multiple reactive sites make it a valuable scaffold for the construction of complex

molecular architectures. This document provides detailed application notes and protocols for

researchers, scientists, and drug development professionals interested in utilizing this versatile

building block.

Physicochemical Properties and Spectroscopic
Data
A summary of the key physical and chemical properties of 5-methyl-3,4-diphenylisoxazole is

presented in the table below, along with its characteristic spectroscopic data.
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Property Value Reference

CAS Number 37928-17-9 [1]

Molecular Formula C₁₆H₁₃NO [1]

Molecular Weight 235.28 g/mol [1]

Appearance White to off-white solid [1]

Melting Point 96.0 to 100.0 °C [1]

Boiling Point 340.1 ± 21.0 °C (Predicted) [1]

Density 1.108 ± 0.06 g/cm³ (Predicted) [1]

Solubility
Slightly soluble in Chloroform,

DMSO, Methanol
[1]

¹H NMR (400MHz, CDCl₃)
δ 2.43 (s, 3H, -CH₃), 7.19-7.43

(m, 10H, -ArH)
[1]

MS (m/z) 236 (M+H)⁺ [1]

Applications in Organic Synthesis
The primary and most well-documented application of 5-methyl-3,4-diphenylisoxazole is as a

crucial precursor in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, namely

Valdecoxib and its prodrug, Parecoxib.[1][2]

Synthesis of Valdecoxib
Valdecoxib, a non-steroidal anti-inflammatory drug (NSAID), is synthesized from 5-methyl-3,4-
diphenylisoxazole through a two-step process involving sulfonation followed by amination.

5-Methyl-3,4-diphenylisoxazole ChlorosulfonationChlorosulfonic acid 4-(5-Methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride AminationAmmonium hydroxide Valdecoxib

Click to download full resolution via product page

Caption: Synthetic pathway for Valdecoxib.
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Experimental Protocol: Synthesis of Valdecoxib from 5-Methyl-3,4-diphenylisoxazole[3][4][5]

Step 1: Chlorosulfonation

In a suitable reactor, charge chlorosulfonic acid (approximately 3.9 equivalents).

While maintaining the temperature at 25-30 °C, slowly add 5-methyl-3,4-diphenylisoxazole
(1 equivalent).

After the addition is complete, stir the mixture at 30 °C for 30 minutes.

Heat the reaction mixture to 60 °C and maintain for 1 hour.

Monitor the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to 25 °C and dilute with dichloromethane.

Carefully quench the reaction mixture by adding it to a mixture of ice and water, ensuring the

temperature does not exceed 20 °C.

Separate the organic layer, wash it with water, and dry over anhydrous sodium sulfate. The

resulting solution contains 4-(5-methyl-3-phenylisoxazol-4-yl)benzenesulfonyl chloride.

Step 2: Amination

To the dichloromethane solution of the sulfonyl chloride from the previous step, add

ammonium hydroxide (approximately 4.5 equivalents) dropwise, maintaining the temperature

at 25 °C.

After the addition, stir the mixture at 35 °C for 1.5 to 2 hours.

Monitor the reaction by TLC.

Upon completion, wash the organic layer with water and brine.

Concentrate the organic layer under reduced pressure to obtain crude Valdecoxib.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1353969?utm_src=pdf-body
https://www.chemicalbook.com/synthesis/valdecoxib.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC3263766/
https://patents.google.com/patent/WO2005085218A1/en
https://www.benchchem.com/product/b1353969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1353969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to

yield pure Valdecoxib.[2]

Reactant Molar Ratio
Key
Conditions

Yield Purity

5-Methyl-3,4-

diphenylisoxazol

e

1

1. Chlorosulfonic

acid, 60°C, 1h2.

NH₄OH, 35°C,

2h

75-94% >99%

Synthesis of Parecoxib
Parecoxib, a water-soluble injectable prodrug of Valdecoxib, is synthesized by the acylation of

Valdecoxib.

Valdecoxib AcylationPropionic anhydride N-[[4-(5-Methyl-3-phenylisoxazol-4-yl)phenyl]sulfonyl]propionamide Salt FormationSodium hydroxide Parecoxib Sodium

Click to download full resolution via product page

Caption: Synthetic pathway for Parecoxib.

Experimental Protocol: Synthesis of Parecoxib from Valdecoxib[2]

Dissolve Valdecoxib (1 equivalent) in a suitable solvent (e.g., dichloromethane).

Add propionic anhydride (excess) and a base (e.g., triethylamine).

Stir the reaction mixture at room temperature until the reaction is complete (monitored by

TLC).

Upon completion, add water to the reaction mixture to precipitate N-[[4-(5-methyl-3-

phenylisoxazol-4-yl)phenyl]sulfonyl]propionamide.

Filter the precipitate and wash with water.
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For the final salt formation, treat the intermediate with sodium hydroxide in a suitable solvent

system.

Isolate and dry the resulting Parecoxib sodium.

Reactant Molar Ratio
Key
Conditions

Yield Purity

Valdecoxib 1

1. Propionic

anhydride,

Et₃N2. NaOH

~95% (acylation

step)
>99.9%

Synthesis of 5-Methyl-3,4-diphenylisoxazole
The title compound itself can be synthesized through the cyclization of 1,2-diphenylethan-1-one

oxime.

1,2-Diphenylethan-1-one oxime Cyclization & Dehydration

Acetic anhydride or
NaOH / Heat 5-Methyl-3,4-diphenylisoxazole

Click to download full resolution via product page

Caption: Synthesis of the title compound.

Experimental Protocol: Synthesis of 5-Methyl-3,4-diphenylisoxazole[1][2]

To a solution of 1,2-diphenylethan-1-one oxime (1 equivalent) in a suitable solvent (e.g.,

methanol), add an aqueous solution of sodium carbonate (e.g., 7.7%).[1]

Alternatively, cyclization can be achieved using acetic anhydride.[2]

Heat the reaction mixture to reflux (e.g., 70 °C) for approximately 2 hours.[1]

Monitor the reaction by TLC.

Upon completion, cool the reaction mixture and extract the product with an organic solvent

(e.g., ethyl acetate).
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Wash the combined organic layers with water and brine, then dry over anhydrous sodium

sulfate.

Concentrate the solution under reduced pressure to obtain the crude product.

Recrystallize the crude solid from a mixture of ethyl acetate and n-hexane to afford pure 5-
methyl-3,4-diphenylisoxazole.

Reactant Molar Ratio
Key
Conditions

Yield Purity

1,2-

Diphenylethan-1-

one oxime

1

Na₂CO₃,

MeOH/H₂O,

70°C, 2h

82-92%
>99.7% (after

recrystallization)

Conclusion
5-Methyl-3,4-diphenylisoxazole stands out as a pivotal building block in medicinal chemistry,

particularly for the synthesis of important anti-inflammatory drugs. The protocols detailed herein

provide a comprehensive guide for its synthesis and its conversion to Valdecoxib and

Parecoxib. While its application is predominantly centered around these COX-2 inhibitors, the

isoxazole core presents opportunities for further exploration in the development of novel

chemical entities. Future research may uncover new ring-opening strategies or

functionalizations of the phenyl rings to expand the synthetic utility of this valuable

intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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